molecular formula C13H17N3O3S B2546363 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 68292-01-3

3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole

Cat. No.: B2546363
CAS No.: 68292-01-3
M. Wt: 295.36
InChI Key: AKVKBBWEQVZYJA-UHFFFAOYSA-N
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Description

3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Utility in Cocrystallization : Research into the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid highlights the utility of similar structures in forming hydrogen-bonding supramolecular architectures. These findings contribute to the understanding of crystal engineering and host-guest chemistry, which are crucial for designing new materials and drugs (Wang et al., 2011).

  • Photochemical Properties : The photochemical decomposition of sulfamethoxazole, a compound with a similar isoxazole ring, has been studied to understand its photolability and the formation of photoproducts. These insights are relevant for assessing the environmental fate of such compounds and designing molecules with desirable photochemical properties (Zhou & Moore, 1994).

  • Transformation Under Denitrifying Conditions : The microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification has been investigated. Understanding these transformation pathways is essential for environmental sciences, particularly in water treatment and pollution control (Nödler et al., 2012).

  • Role in Sulfonamide Synthesis : Studies on the synthesis of o-sulfamidotriazobenzenes and related compounds demonstrate the applicability of structures like 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole in generating a variety of sulfonamide-based molecules. These compounds have significant potential in medicinal chemistry and drug development (Katritzky et al., 2007).

  • Antimicrobial and Antitubercular Agents : The synthesis and pharmacological evaluation of novel sulfonyl derivatives, including structures similar to this compound, have shown potent antimicrobial and antitubercular activities. This research underscores the importance of such compounds in developing new therapeutic agents (Kumar, Prasad, & Chandrashekar, 2013).

Future Directions

Given the diverse and potential pharmacological activities of the isoxazole ring, many researchers across the globe are engaged in the development of pharmacologically active agents bearing it . Therefore, “3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole” and similar compounds may have potential for future research and development in the field of medicinal chemistry.

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)sulfonylmethyl]-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15-6-8-16(9-7-15)20(17,18)10-12-11-4-2-3-5-13(11)19-14-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVKBBWEQVZYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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